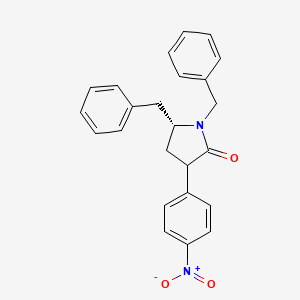![molecular formula C12H19NO4S B14227752 3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid CAS No. 819862-81-2](/img/structure/B14227752.png)
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid is a chemical compound with a complex structure that includes a methoxyphenyl group, an ethylamino group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with ethylamine to form the corresponding amide. This amide is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the sulfonation of the amine with a sulfonating agent like chlorosulfonic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonate group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonic acid group can produce a sulfonate salt.
Scientific Research Applications
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may interact with hydrophobic pockets, while the sulfonic acid group can form ionic interactions with positively charged residues. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the amino and sulfonic acid groups.
Ethylamine: Contains the ethylamino group but lacks the methoxyphenyl and sulfonic acid groups.
Sulfanilic acid: Contains the sulfonic acid group but lacks the methoxyphenyl and ethylamino groups.
Uniqueness
3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group provides hydrophobic interactions, the ethylamino group allows for nucleophilic reactions, and the sulfonic acid group offers ionic interactions. This combination makes the compound versatile and valuable for various applications.
Properties
CAS No. |
819862-81-2 |
|---|---|
Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
3-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c1-10(13-8-3-9-18(14,15)16)11-4-6-12(17-2)7-5-11/h4-7,10,13H,3,8-9H2,1-2H3,(H,14,15,16)/t10-/m1/s1 |
InChI Key |
FETORMZGQPEZET-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)NCCCS(=O)(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
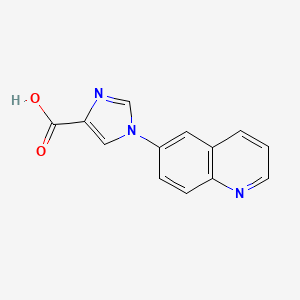
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
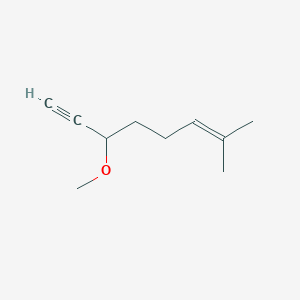
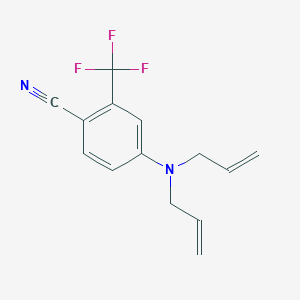
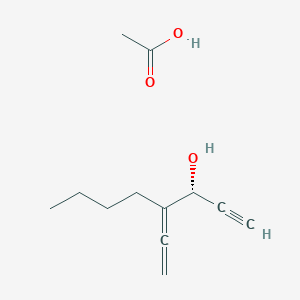
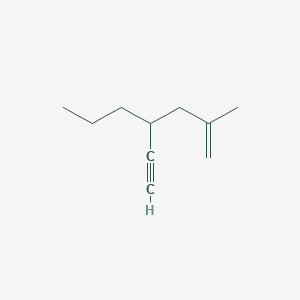
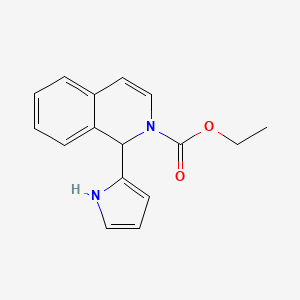
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
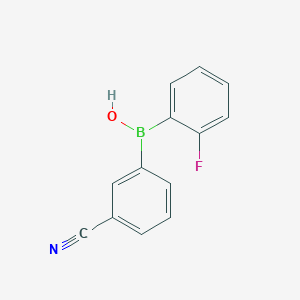
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
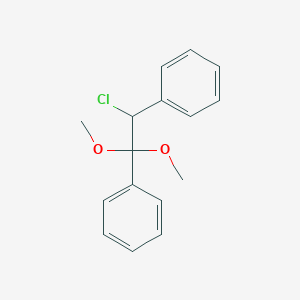
![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)
